2-{4-ALLYL-5-[(4-CHLOROBENZYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL}PYRIDINE
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Overview
Description
2-{4-ALLYL-5-[(4-CHLOROBENZYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL}PYRIDINE is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, a pyridine ring, and various substituents including an allyl group and a chlorobenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-ALLYL-5-[(4-CHLOROBENZYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL}PYRIDINE typically involves multiple steps. One common method includes the reaction of 4-allyl-5-[(4-chlorobenzyl)sulfanyl]-4H-1,2,4-triazole with pyridine under specific conditions. The reaction conditions often require the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3) to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-{4-ALLYL-5-[(4-CHLOROBENZYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL}PYRIDINE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the allyl and chlorobenzyl positions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride (LiAlH4).
Solvents: Dimethylformamide, dichloromethane (DCM).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines.
Scientific Research Applications
2-{4-ALLYL-5-[(4-CHLOROBENZYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL}PYRIDINE has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{4-ALLYL-5-[(4-CHLOROBENZYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL}PYRIDINE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- **2-{4-ALLYL-5-[(2-CHLOROBENZYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL}PYRIDINE
- **2-{4-ALLYL-5-[(4-CHLOROBENZYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL}ACETAMIDE
- **2-{4-ALLYL-5-[(4-CHLOROBENZYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL}BENZENE
Uniqueness
The uniqueness of 2-{4-ALLYL-5-[(4-CHLOROBENZYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL}PYRIDINE lies in its specific combination of functional groups and its potential for diverse chemical reactions. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
2-[5-[(4-chlorophenyl)methylsulfanyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN4S/c1-2-11-22-16(15-5-3-4-10-19-15)20-21-17(22)23-12-13-6-8-14(18)9-7-13/h2-10H,1,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQNHJOBRPZICQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=NN=C1SCC2=CC=C(C=C2)Cl)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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